4-Bromo-5-methylfuran-2-carboxylic acid

Beschreibung

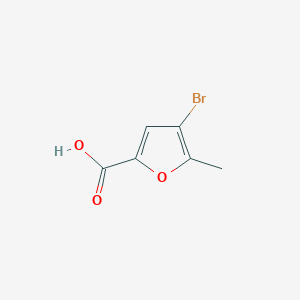

4-Bromo-5-methylfuran-2-carboxylic acid (CAS 1260757-30-9) is a brominated furan derivative with the molecular formula C₆H₅BrO₃ and a molecular weight of 205.01 g/mol . Structurally, it features a furan ring substituted with a carboxylic acid group at position 2, a bromine atom at position 4, and a methyl group at position 5 (Figure 1). This substitution pattern distinguishes it from simpler bromofuran carboxylic acids, as the methyl group introduces steric and electronic effects that influence reactivity and applications.

For example, bromination of 5-methylfuran-2-carboxylic acid using Br₂ in a solvent like CCl₄ under controlled conditions could yield the target compound, similar to the synthesis of 5-bromofuran-2-carboxylic acid from 2-furancarboxylic acid .

Structure

2D Structure

Eigenschaften

IUPAC Name |

4-bromo-5-methylfuran-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrO3/c1-3-4(7)2-5(10-3)6(8)9/h2H,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFDIFDFYMUMTBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(O1)C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1399653-21-4 | |

| Record name | 4-bromo-5-methylfuran-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Direct Bromination of 5-Methylfuran-2-carboxylic Acid

One classical and well-documented approach to prepare 4-bromo-5-methylfuran-2-carboxylic acid is the selective bromination of 5-methylfuran-2-carboxylic acid. This method was proposed and verified by Slavic researchers and later confirmed by others. The key steps include:

- Starting Material: 5-Methylfuran-2-carboxylic acid.

- Bromination Reagents: Elemental bromine added dropwise.

- Reaction Conditions: The mixture of 5-methylfuran-2-carboxylic acid, red phosphorus, and chloroform is heated to boiling in a water bath, and bromine is added slowly over 5–6 hours.

- Outcome: Selective bromination at the 4-position of the furan ring, yielding this compound.

This method benefits from straightforward reagents and conditions but requires careful control of bromine addition to avoid polybromination or ring degradation.

Esterification and Subsequent Bromination

Another approach involves preparing the methyl ester derivative of 5-methylfuran-2-carboxylic acid, followed by bromination. This method is advantageous for improving solubility and handling:

Step 1: Esterification

- Method: Fischer–Speier esterification or acid-catalyzed reaction of 5-methylfuran-2-carboxylic acid with methanol.

- Catalyst: Concentrated sulfuric acid or hydrogen chloride gas.

- Conditions: Heating the mixture to reflux for 2–4 hours.

- Yield: Approximately 79–87% methyl ester obtained.

Step 2: Bromination of Ester

- Bromination of the methyl 5-methylfuran-2-carboxylate under controlled conditions using bromine or brominating agents such as bromosuccinimide.

- This step yields methyl 4-bromo-5-methylfuran-2-carboxylate, which can be hydrolyzed back to the acid if desired.

This two-step process offers better control over regioselectivity and product isolation.

Palladium-Catalyzed Cross-Coupling and Halogenation Routes

Recent advances in organic synthesis have introduced palladium-catalyzed coupling reactions and halogenation for constructing brominated furan derivatives:

- Starting Material: 5-Methylfuran-2-carboxylic acid or its derivatives.

-

- Esterification to form methyl esters.

- Suzuki-Miyaura coupling with vinylboron reagents under palladium catalysis to introduce vinyl groups.

- Subsequent alpha-halogenation using halogenated reagents such as bromosuccinimide to install bromine at the desired position.

-

- Use of bases like sodium carbonate or potassium carbonate.

- Solvents such as tetrahydrofuran (THF), acetonitrile, or dioxane mixed with water.

- Temperature control (e.g., 80–110 °C) and reaction times ranging from 4 to 8 hours.

-

- High yields (up to 92% for intermediates, 74% for brominated product).

- Mild reaction conditions.

- Amenable to scale-up for industrial synthesis.

This method is exemplified by the preparation of related 4-bromoacetyl-2-methylbenzoate compounds but can be adapted to furan derivatives with similar functional groups.

Conversion via Acyl Chloride Intermediates

Another classical approach involves the preparation of acyl chloride derivatives from the carboxylic acid, followed by further functionalization:

Preparation of 5-Methyl-2-furoyl Chloride:

- Reaction of 5-methylfuran-2-carboxylic acid with thionyl chloride (SOCl₂) in benzene.

- Heating at reflux for 4–5 hours.

- Yields of 87.5–92.3% reported.

-

- The acyl chloride can be subjected to bromination or used as a reactive intermediate for further coupling reactions.

This method provides a reactive intermediate useful for diverse synthetic transformations, including the preparation of brominated furan derivatives.

Data Table: Summary of Preparation Methods

| Method | Starting Material | Key Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Direct Bromination | 5-Methylfuran-2-carboxylic acid | Br₂, red phosphorus, chloroform, heat (water bath) | Not explicitly stated | Requires slow addition of bromine |

| Esterification + Bromination | 5-Methylfuran-2-carboxylic acid | Methanol, H₂SO₄ or HCl (esterification); Br₂ or NBS (bromination) | 79–87 (esterification) | Two-step; ester improves handling |

| Pd-Catalyzed Coupling + Halogenation | 4-Bromo-2-methylbenzoic acid methyl ester (analogous) | Pd catalyst, vinylboron reagents, NBS, THF/H₂O, 80–110 °C | Up to 92 (intermediate), 74 (final) | Mild, scalable, adaptable to furan systems |

| Acyl Chloride Intermediate | 5-Methylfuran-2-carboxylic acid | SOCl₂, benzene, reflux | 87.5–92.3 | Provides reactive intermediate |

Research Findings and Considerations

Selectivity: Bromination of the furan ring requires precise control to avoid polysubstitution or ring degradation. The presence of the methyl group at position 5 directs bromination to the 4-position.

Functional Group Compatibility: Esterification prior to bromination can protect the acid group and improve solubility, facilitating cleaner reactions.

Catalytic Methods: Palladium-catalyzed cross-coupling reactions allow for functionalization at various positions and introduction of bromine via halogenated reagents, offering versatile synthetic routes.

Scale-up Potential: The methods involving mild conditions and common reagents are suitable for industrial-scale synthesis, as demonstrated in patent literature.

Analyse Chemischer Reaktionen

Halogenation Reactions

The bromine atom at position 4 and methyl group at position 5 influence regioselectivity in further halogenation. While direct data on this compound is limited, analogous bromofuran systems show predictable patterns:

-

Electrophilic bromination of methyl furan-2-carboxylate derivatives produces 4,5-dibromo products in non-polar solvents (e.g., neat conditions) .

-

In polar solvents like 1,2-dichloroethane, chloro-bromo exchange occurs, yielding mixed halogenated products (e.g., 4-bromo-5-chloro derivatives) .

Table 1: Halogenation Patterns in Analogous Furan Systems

| Starting Material | Conditions | Product Formed | Yield |

|---|---|---|---|

| Methyl furan-2-carboxylate | Br₂/AlCl₃ (neat) | 4,5-dibromo derivative | 85-92% |

| Methyl furan-2-carboxylate | Br₂/AlCl₃/1,2-dichloroethane | 4-bromo-5-chloro derivative | 78% |

Coupling Reactions

The bromine atom enables transition metal-catalyzed cross-coupling:

-

Suzuki-Miyaura coupling with aryl boronic acids under Pd(PPh₃)₄ catalysis produces biaryl-furan hybrids.

-

Buchwald-Hartwig amination forms C-N bonds with secondary amines (e.g., morpholine) using Pd₂(dba)₃/Xantphos.

Key reaction parameters :

-

Temperature: 80-110°C

-

Base: K₂CO₃ or Cs₂CO₃

-

Solvent: DMF/H₂O or dioxane

Nucleophilic Substitutions

The carboxylic acid group participates in esterification and amide formation :

Table 2: Substitution Reactions of Bromofuran Carboxylic Acids

| Reaction Type | Reagents | Product | Yield | Source |

|---|---|---|---|---|

| Esterification | SOCl₂/MeOH | Methyl 4-bromo-5-methylfuran-2-carboxylate | 89% | |

| Amide Formation | HATU/DIEA, benzylamine | N-Benzyl-4-bromo-5-methylfuran-2-carboxamide | 76% |

Reductive Dehalogenation

Controlled reduction of polyhalogenated precursors provides access to mono-brominated derivatives:

Procedure from analog synthesis :

-

4,5-Dibromofuran-2-carboxylic acid (20.3 mmol) + Zn powder (22.3 mmol) in NH₄OH/H₂O

-

Stir at 20°C for 6 hrs

-

Acidify to pH 3 with HCl → 4-bromo product (83.1% yield)

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

4-Bromo-5-methylfuran-2-carboxylic acid is being explored for its potential as a precursor in the synthesis of various pharmaceutical compounds. Its structural features may enhance the biological activity of derivatives synthesized from it. Research indicates that compounds with furan rings often exhibit significant pharmacological properties, including anti-inflammatory and antimicrobial activities.

Agrochemical Applications

Due to its biological activity against pests, this compound may find use in agrochemicals. The compound's ability to interact with biological systems suggests it could be developed into an effective pesticide or herbicide. This application is particularly relevant as the demand for sustainable agricultural practices increases.

Materials Science

The compound's unique chemical structure allows it to be utilized in the development of new materials. Its potential applications include:

- Polymer Chemistry: As a building block for synthesizing polymers with specific properties.

- Dyes and Pigments: Due to its aromatic character, it may be employed in creating dyes with vibrant colors and stability.

Case Studies and Research Findings

While specific literature on this compound is limited, existing studies on related compounds suggest promising avenues for exploration:

- Antimicrobial Activity: Research on furan derivatives has shown that modifications can lead to significant antimicrobial effects against various pathogens. Future studies could investigate how substituents like bromine influence this activity in this compound.

- Synthesis of Bioactive Molecules: The compound can serve as a synthetic intermediate for creating bioactive molecules, potentially leading to new therapeutic agents .

Wirkmechanismus

The mechanism of action of 4-Bromo-5-methylfuran-2-carboxylic acid involves its interaction with various molecular targets. The bromine atom and carboxylic acid group play crucial roles in its reactivity and binding affinity. The compound can form hydrogen bonds and electrostatic interactions with target molecules, influencing their biological activity and function.

Vergleich Mit ähnlichen Verbindungen

Key Observations:

Electronic Effects: The electron-donating methyl group may deactivate the furan ring, altering regioselectivity in electrophilic substitutions compared to non-methylated analogs.

Benzofuran Derivatives : Compounds like 5-bromobenzo[b]furan-2-carboxylic acid exhibit enhanced aromatic stability and lipophilicity, making them more suitable for drug design compared to simple furans .

Reactivity in Cross-Coupling Reactions

- 5-Bromofuran-2-carboxylic acid serves as a key substrate in Suzuki-Miyaura couplings to generate aryl-furan hybrids, such as 5-(4-nitrophenyl)furan-2-carboxylic acid . The absence of a methyl group in this compound likely enhances its coupling efficiency due to reduced steric hindrance.

- This compound may face limitations in such reactions unless palladium catalysts tolerant of steric bulk are employed.

Pharmacological Potential

- Brominated benzofuran carboxylic acids (e.g., 5-bromobenzo[b]furan-2-carboxylic acid) are investigated for antitumor and anti-inflammatory activities, leveraging their planar aromatic systems for target binding .

- The methyl group in this compound could improve metabolic stability in vivo compared to non-methylated analogs, though this remains speculative without direct data.

Biologische Aktivität

4-Bromo-5-methylfuran-2-carboxylic acid is an organic compound characterized by its unique furan ring structure, which contributes to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, applications in medicinal chemistry, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula CHBrO and a molecular weight of approximately 205.01 g/mol. Its structure features a bromine atom at the fourth position and a methyl group at the fifth position of the furan ring, along with a carboxylic acid functional group at the second position. This arrangement significantly influences its chemical properties and biological activities.

The biological activity of this compound is believed to stem from its ability to interact with various molecular targets, including enzymes and receptors. The presence of the bromine atom may enhance its binding affinity, potentially leading to inhibition or activation of specific biochemical pathways. This compound has been investigated for its antimicrobial and anticancer properties, suggesting a broad spectrum of biological activities.

Antimicrobial Properties

Research has indicated that compounds similar to this compound exhibit antimicrobial properties. For instance, studies have shown that furan derivatives can inhibit the growth of various bacteria and fungi. The specific activity against pathogens like Staphylococcus aureus and Escherichia coli has been documented, highlighting potential applications in pharmaceuticals and agriculture.

Anticancer Activity

The anticancer potential of this compound has also been explored. In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and disruption of cellular signaling pathways. The exact pathways remain under investigation, but preliminary results suggest that it may modulate key proteins involved in cell survival and proliferation .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is beneficial:

| Compound Name | Molecular Formula | Notable Features |

|---|---|---|

| 3-Bromofuran-2-carboxylic acid | CHBrO | Bromine at position 3 instead of 4 |

| Methyl 4-bromofuran-2-carboxylate | CHBrO | Methyl ester form; used in organic synthesis |

| 5-Methylfuran-2-carboxylic acid | CHO | Lacks bromine; simpler analog |

These compounds exhibit varying degrees of biological activity based on their structural modifications, making this compound unique due to its specific combination of functional groups and substituents .

Case Studies

- Antimicrobial Efficacy : A study published in MDPI evaluated several furan derivatives for their antimicrobial activity against foodborne pathogens. The results indicated that certain derivatives, including those related to this compound, showed significant inhibitory effects on bacterial growth .

- Cancer Cell Line Studies : Research conducted on various cancer cell lines revealed that furan-based compounds could induce apoptosis through oxidative stress pathways. In particular, this compound was noted for its ability to activate caspases involved in apoptosis .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 4-Bromo-5-methylfuran-2-carboxylic acid, and how can purity be ensured?

- Methodological Answer : Synthesis typically involves bromination of 5-methylfuran-2-carboxylic acid using electrophilic brominating agents (e.g., NBS or Br₂ in acetic acid). Alkaline conditions (e.g., NaOH or K₂CO₃) may promote regioselectivity for the 4-position . Purification often combines column chromatography (silica gel, ethyl acetate/hexane) and recrystallization (ethanol/water). Purity validation requires HPLC (C18 column, UV detection at 254 nm) and ¹H/¹³C NMR to confirm substitution patterns and absence of byproducts .

Q. How can researchers characterize the stability of this compound under varying pH and temperature conditions?

- Methodological Answer : Conduct accelerated stability studies by dissolving the compound in buffers (pH 3–9) and incubating at 25°C, 40°C, and 60°C. Monitor degradation via LC-MS over 7–14 days. Thermo-gravimetric analysis (TGA) and differential scanning calorimetry (DSC) assess thermal stability. Store anhydrous samples at –20°C in amber vials to prevent hydrolysis and photodegradation .

Q. What spectroscopic techniques are critical for confirming the structure of this compound?

- Methodological Answer :

- ¹H NMR : Expect signals for the methyl group (δ ~2.3 ppm, singlet) and furan protons (δ ~6.5–7.2 ppm, coupling patterns confirm substitution).

- ¹³C NMR : Carboxylic acid carbon at δ ~165–170 ppm; brominated carbon at δ ~110–115 ppm.

- IR : Strong absorption at ~1700 cm⁻¹ (C=O stretch) and ~2500–3300 cm⁻¹ (broad, carboxylic O-H).

- HRMS : Exact mass calculation for C₆H₅BrO₃ (theoretical [M+H]⁺ = 204.9492) .

Advanced Research Questions

Q. How does the bromine substituent influence the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : The bromine atom enables Suzuki-Miyaura couplings with aryl boronic acids (Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80°C). Computational studies (DFT) predict electron-withdrawing effects from the carboxylic acid group reduce electron density at C4, favoring oxidative addition with Pd(0). Compare yields with analogous 5-methylfuran derivatives lacking bromine to quantify activation barriers .

Q. What strategies resolve contradictions in reported biological activity data for brominated furan carboxylic acids?

- Methodological Answer : Discrepancies may arise from impurities or solvent effects. Reproduce assays (e.g., antimicrobial MIC tests) using rigorously purified batches (≥98% HPLC purity). Perform dose-response curves in multiple cell lines (e.g., HEK293, HepG2) and validate via orthogonal assays (e.g., fluorescence-based viability vs. ATP luminescence). Meta-analysis of published IC₅₀ values can identify outliers linked to solvent choice (DMSO vs. aqueous buffers) .

Q. Can computational modeling predict the regioselectivity of further functionalization (e.g., nitration) on this compound?

- Methodological Answer : Use density functional theory (DFT) with B3LYP/6-311+G(d,p) to calculate Fukui indices and electrostatic potential maps. Predict nitration sites by comparing activation energies for electrophilic attack at C3 vs. C5. Validate experimentally via HNO₃/H₂SO₄ nitration followed by LC-MS and NOE NMR to assign regiochemistry .

Q. How does steric hindrance from the methyl group affect catalytic decarboxylation reactions?

- Methodological Answer : Compare decarboxylation rates of this compound vs. unsubstituted analogs using Cu(I)/DMEDA in DMF at 120°C. Monitor CO₂ evolution via gas chromatography. Steric maps (from XRD or molecular docking) show methyl groups reduce accessibility to the catalytic metal center, lowering turnover frequency. Kinetic isotope effects (KIE) using deuterated substrates further elucidate mechanistic pathways .

Methodological Notes

- Synthesis Optimization : Use inert atmospheres (N₂/Ar) to prevent oxidation during bromination .

- Data Reproducibility : Publish full chromatographic conditions (column type, gradient) and NMR acquisition parameters (temperature, solvent) .

- Safety Protocols : Handle brominated furans in fume hoods; use PPE (nitrile gloves, goggles) due to potential skin/eye irritation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.